(5E)-5-(2-butoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
(5E)-5-(2-Butoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a synthetic heterocyclic compound featuring a fused thiazolo-triazole core with a 2-butoxybenzylidene substituent at the 5-position in the E-configuration. This compound belongs to a class of molecules known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Properties
Molecular Formula |
C15H15N3O2S |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
(5E)-5-[(2-butoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C15H15N3O2S/c1-2-3-8-20-12-7-5-4-6-11(12)9-13-14(19)18-15(21-13)16-10-17-18/h4-7,9-10H,2-3,8H2,1H3/b13-9+ |
InChI Key |
NSWPILCUKGVFFD-UKTHLTGXSA-N |
Isomeric SMILES |
CCCCOC1=CC=CC=C1/C=C/2\C(=O)N3C(=NC=N3)S2 |
Canonical SMILES |
CCCCOC1=CC=CC=C1C=C2C(=O)N3C(=NC=N3)S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(2-butoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves the condensation of 2-butoxybenzaldehyde with a thiazolotriazole precursor under specific reaction conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials into the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-(2-butoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazolotriazoles.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazolo[3,2-b][1,2,4]triazole derivatives. For instance, compounds similar to (5E)-5-(2-butoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one have shown significant inhibitory effects against various cancer cell lines. A study demonstrated that certain derivatives exhibited strong cytotoxicity against human cancer cell lines while maintaining low toxicity towards normal cells .
Antimicrobial Properties
Thiazole derivatives are known for their antimicrobial activities. Research indicates that compounds with similar structures have been evaluated for their effectiveness against bacterial and fungal strains. For example, synthesized triazole derivatives displayed promising antimicrobial activity in comparative studies against standard antibiotics .
Study 1: Antitumor Activity Evaluation
In a recent study focused on novel thiazolo[3,2-b][1,2,4]triazole derivatives, several compounds were synthesized and tested for their antitumor activity. The results indicated that specific modifications to the substituents significantly enhanced their efficacy against tumor cells. Compounds that incorporated electron-withdrawing groups exhibited improved activity compared to their counterparts .
Study 2: Molecular Docking Studies
Molecular docking studies have been employed to understand the interactions between this compound and target proteins involved in cancer progression. These studies revealed critical binding interactions that suggest potential pathways through which these compounds exert their biological effects .
Mechanism of Action
The mechanism of action of (5E)-5-(2-butoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to the desired biological effects.
Comparison with Similar Compounds
Pharmacological Activity Comparison
Anticancer activity is a focal point for this class of compounds. Selected derivatives have been screened against the NCI-60 cancer cell line panel :
Table 2: Anticancer Activity of Selected Derivatives
Key Findings :
- The butoxybenzylidene group in the target compound may improve tumor penetration but requires further validation.
Physicochemical and Spectroscopic Comparisons
Table 3: Spectral and Analytical Data
Structure-Activity Relationships (SAR)
- Lipophilicity : Longer alkoxy chains (e.g., butoxy) enhance membrane permeability but may reduce aqueous solubility .
- Electron Effects : Nitro and chloro substituents increase electrophilicity, correlating with higher anticancer potency .
- Steric Hindrance : Bulky substituents at position 2 (e.g., 4-chlorophenylsulfonyl) improve target selectivity by reducing off-target interactions .
Biological Activity
The compound (5E)-5-(2-butoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a noteworthy member of the thiazolo-triazole family, recognized for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, mechanisms of action, and potential applications based on current research findings.
Structural Information
- Molecular Formula : CHNOS
- Molecular Weight : 365.46 g/mol
- IUPAC Name : (5E)-5-(2-butoxybenzylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Antimicrobial Properties
Research indicates that compounds within the thiazolo[3,2-b][1,2,4]triazole framework exhibit significant antimicrobial activity . Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. For example:
- In vitro studies demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies:
- Cell Line Studies : It has been shown to induce apoptosis in various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism appears to involve the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .
- Mechanisms of Action : The compound interacts with specific molecular targets such as topoisomerase II and cyclin-dependent kinases (CDKs), leading to cell cycle arrest and subsequent apoptosis .
Other Biological Activities
Emerging research also suggests potential anti-inflammatory and antioxidant properties. The compound may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the thiazole core through cyclization reactions.
- Condensation reactions with appropriate aldehydes to form the final product.
Reaction Pathway
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Cyclization | Formation of thiazole ring from precursor compounds. |
| 2 | Condensation | Reaction with 2-butoxybenzaldehyde to form the benzylidene derivative. |
Case Study 1: Anticancer Activity in MCF-7 Cells
A study assessed the effects of this compound on MCF-7 cells:
- Methodology : Cells were treated with varying concentrations (0-50 µM) for 24 hours.
- Results : A dose-dependent increase in apoptosis was observed with IC50 values around 25 µM. Flow cytometry confirmed increased Annexin V staining in treated cells .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
